N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a complex organic compound featuring a thiadiazole ring and a benzoisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Benzoisothiazole Moiety: This involves the oxidation of benzoisothiazole precursors using oxidizing agents like hydrogen peroxide or peracids.
Coupling Reaction: The final step involves coupling the thiadiazole and benzoisothiazole moieties through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzoisothiazole rings can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the compound can lead to the opening of the rings or reduction of functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide depends on its application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Uniqueness
Compared to similar compounds, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide may offer unique properties due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. The combination of the thiadiazole and benzoisothiazole rings also provides a distinctive framework that can be exploited for various applications.
Properties
Molecular Formula |
C15H14N4O4S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N4O4S2/c20-12(16-15-18-17-13(24-15)9-5-6-9)7-8-19-14(21)10-3-1-2-4-11(10)25(19,22)23/h1-4,9H,5-8H2,(H,16,18,20) |
InChI Key |
JDRWXOIZZLEKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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